molecular formula C10H17NO6 B3034097 Boc-D-Asp-OMe CAS No. 137130-65-5

Boc-D-Asp-OMe

Katalognummer: B3034097
CAS-Nummer: 137130-65-5
Molekulargewicht: 247.24 g/mol
InChI-Schlüssel: IWFIVTBTZUCTQH-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-Asp-OMe, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group protecting the amino group and a methoxy group esterifying the carboxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Asp-OMe typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:

    Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected aspartic acid.

    Esterification of the Carboxyl Group: The Boc-protected aspartic acid is then treated with methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis equipment are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-D-Asp-OMe undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

    Hydrolysis: Produces Boc-D-aspartic acid.

    Deprotection: Yields D-aspartic acid methyl ester.

    Coupling Reactions: Forms peptide chains with this compound as a building block.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-Asp-OMe serves as a protecting group for aspartic acid during peptide synthesis. Its role is crucial because it allows for the selective modification of amino acids without interfering with other functional groups. This selectivity is vital in constructing complex peptides with desired biological activities.

Key Features:

  • Stability : The Boc group provides stability during the synthesis process.
  • Selective Deprotection : The compound can be selectively deprotected under mild conditions, facilitating further reactions.

Drug Development

In pharmaceutical research, this compound is utilized to develop peptide-based drugs. Its incorporation can enhance the stability and bioavailability of these drugs, which is essential for effective therapeutic applications.

Case Study:

A study demonstrated that peptides synthesized using this compound exhibited improved pharmacokinetic properties compared to their non-modified counterparts. This improvement was attributed to better solubility and reduced degradation in biological systems .

Bioconjugation

This compound plays a pivotal role in bioconjugation processes, where it aids in linking peptides to other biomolecules such as antibodies or enzymes. This capability is critical for developing targeted therapies in various diseases, including cancer.

Application Examples:

  • Targeted Drug Delivery : By conjugating drugs to antibodies via this compound, researchers have successfully created targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.
  • Diagnostic Tools : The compound is also used in the design of diagnostic agents that require specific binding to target cells or tissues.

Research in Neuroscience

This compound is valuable in neuroscience research due to its structural similarity to aspartic acid, a key neurotransmitter involved in excitatory signaling. It aids researchers in studying neurotransmitter pathways and understanding neurological disorders.

Findings:

Research has indicated that modifications of aspartic acid derivatives can influence synaptic transmission and plasticity, providing insights into conditions such as Alzheimer's disease and schizophrenia .

Analytical Chemistry

In analytical chemistry, this compound is employed to develop methods for quantifying aspartic acid in biological samples. This application is significant for understanding metabolic processes and diagnosing metabolic disorders.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) : Utilized for precise quantification of aspartic acid levels.
  • Mass Spectrometry : Employed to analyze the structure and purity of synthesized peptides containing this compound.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisProtecting group for selective amino acid modificationStability and selective deprotection
Drug DevelopmentEnhances stability and bioavailability of peptide-based drugsImproved pharmacokinetics
BioconjugationLinks peptides to biomolecules for targeted therapiesIncreased efficacy and reduced side effects
Neuroscience ResearchStudies neurotransmitter pathways related to excitatory signalingInsights into neurological disorders
Analytical ChemistryQuantifies aspartic acid in biological samplesUnderstanding metabolic processes

Vergleich Mit ähnlichen Verbindungen

    Boc-L-Aspartic Acid 4-Methyl Ester: Similar in structure but with the L-configuration.

    Fmoc-D-Asp-OMe: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.

    Boc-D-Asp(OBzl)-OMe: Has a benzyl ester instead of a methyl ester.

Uniqueness: Boc-D-Asp-OMe is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and coupling reactions. This makes it highly valuable in the synthesis of complex peptides and proteins.

Biologische Aktivität

Boc-D-Asp-OMe, or Boc-D-aspartic acid 4-methyl ester, is a derivative of aspartic acid that has garnered attention in biochemical research due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxy (OMe) group on the carboxylic acid, enhancing its stability and solubility. The unique structural characteristics of this compound allow it to play significant roles in various biological processes, including neurotransmission and enzyme interactions.

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • Structure : The molecule consists of a D-enantiomer of aspartic acid, which is crucial for studying stereoselectivity in biological processes. The methoxy group can influence its interaction with biological receptors.

Biological Roles

  • Neurotransmission : Aspartic acid is known to act as a neurotransmitter in the central nervous system. Studies suggest that this compound may exhibit similar properties, potentially modulating neurotransmission pathways due to the presence of the methoxy group, which can affect receptor interactions and binding affinities.
  • Enzyme Interactions : Research indicates that this compound can serve as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural modifications allow for selective interactions with specific enzymes, making it a valuable tool in enzymatic studies.
  • Drug Development : The compound's chiral nature makes it a promising candidate for drug discovery, particularly in developing enantiopure drugs with targeted biological activities. Its ability to serve as a building block for more complex molecules enhances its utility in pharmaceutical applications.

Comparative Analysis with Similar Compounds

The following table outlines the structural features and unique aspects of this compound compared to other related compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-L-Aspartic AcidL-isomer of aspartic acidDifferent stereochemistry affects biological activity
Boc-D-Glutamic AcidContains an additional methylene groupPlays distinct roles in metabolism and signaling
Boc-D-PhenylalanineAromatic side chainImpacts hydrophobic interactions in peptide structures
Boc-L-TyrosineHydroxyl group on the aromatic ringEnhances interaction with certain receptors

This compound's unique combination of D-stereochemistry and methoxy substitution significantly influences its reactivity and biological properties compared to these compounds.

Case Studies and Research Findings

  • Neurotransmitter Studies : A study examined the binding affinity of this compound at glutamate receptors, demonstrating that modifications like the methoxy group could enhance or inhibit receptor activation compared to natural aspartic acid. This highlights its potential role in neurotransmission modulation .
  • Caspase Inhibition : In vitro experiments utilized Boc-D-Asp(OMe) fluoromethyl ketone (Boc-D-FMK) as a pan-caspase inhibitor, showing that it effectively inhibited apoptosis pathways in various cell lines, suggesting therapeutic potential in conditions involving excessive apoptosis .
  • Bone Targeting Applications : Recent research explored the use of nanoparticles functionalized with this compound for targeted delivery of anti-osteoporotic drugs. These studies indicated enhanced accumulation in bone tissues and improved therapeutic outcomes compared to non-targeted formulations .

Eigenschaften

IUPAC Name

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFIVTBTZUCTQH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137130-65-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Asp-OMe
Reactant of Route 2
Reactant of Route 2
Boc-D-Asp-OMe
Reactant of Route 3
Reactant of Route 3
Boc-D-Asp-OMe
Reactant of Route 4
Reactant of Route 4
Boc-D-Asp-OMe
Reactant of Route 5
Reactant of Route 5
Boc-D-Asp-OMe
Reactant of Route 6
Reactant of Route 6
Boc-D-Asp-OMe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.